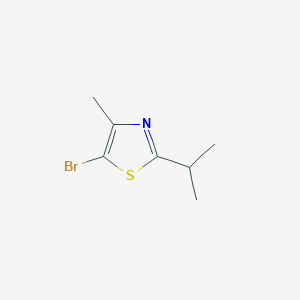
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazole derivatives have been synthesized and characterized in various studies . For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .Molecular Structure Analysis
The molecular structure of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The molecular weight of a similar compound, “Thiazole, 4-methyl-2-(1-methylethyl)-”, is 141.234 .Chemical Reactions Analysis
Thiazole compounds are known for their reactivity. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-” can be inferred from related compounds. For instance, 5-Bromothiazole has a molecular weight of 164.02 .Scientific Research Applications
Therapeutic Applications and Biological Significance
Thiazole derivatives have been recognized for their versatile therapeutic applications, including as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. The review by Leoni et al. (2014) emphasizes the medicinal chemistry perspective of thiazole rings, highlighting their role in targeting specific enzymes with potential for disease treatment despite the risk of side effects due to multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Another part of their review focuses on thiazole derivatives acting on receptors, underscoring the unpredictability of pharmacological activity due to structural modifications of prototype drug molecules (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potentials of thiazole derivatives have been extensively documented, with numerous patents filed between 2000 and 2017. Sharma et al. (2019) provide an overview of the significant patents and scientific articles that highlight the anti-infective and anticancer interest of thiazole-based compounds, pointing towards the continual interest among researchers in developing new drug molecules leveraging thiazole's intrinsic properties (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Pharmacological Diversity
The diverse pharmacological activities of thiazole derivatives, including their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, have been highlighted. The structural diversity and therapeutic potential of these compounds underscore their importance in pharmaceutical research and development. Notably, Sahiba et al. (2020) discuss the synthetic methodologies and biological properties of thiazolidines, a subgroup of thiazole derivatives, emphasizing their significant pharmacological diversity and potential as drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological targets. Generally, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Safety and Hazards
Future Directions
Thiazole derivatives have been the focus of numerous studies due to their potential in the development of various drugs and biologically active agents . Future research may continue to explore the synthesis, characterization, and application of these compounds in various fields, including medicinal chemistry.
properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKROPJNAJICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)

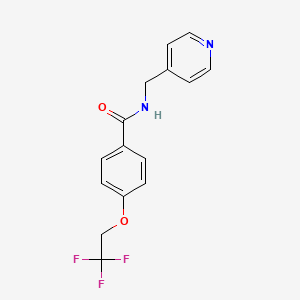
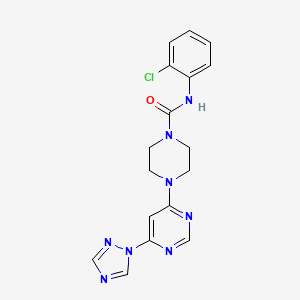
![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)
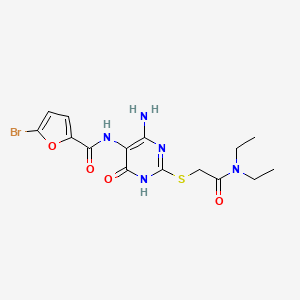


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)
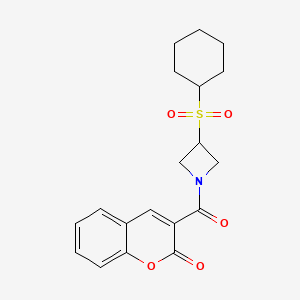
![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)
